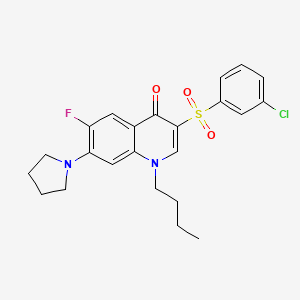

1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Beschreibung

The compound 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one features a 1,4-dihydroquinolin-4-one core modified with distinct substituents:

- Butyl group at position 1 (N1).

- 3-Chlorobenzenesulfonyl group at position 3 (C3).

- Fluoro substituent at position 6 (C6).

- Pyrrolidin-1-yl group (5-membered saturated amine ring) at position 7 (C7).

Below, we compare it with structurally related compounds to elucidate the impact of substituent variations.

Eigenschaften

IUPAC Name |

1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClFN2O3S/c1-2-3-9-27-15-22(31(29,30)17-8-6-7-16(24)12-17)23(28)18-13-19(25)21(14-20(18)27)26-10-4-5-11-26/h6-8,12-15H,2-5,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQAFVSUWVZAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the butyl, chlorophenylsulfonyl, fluoro, and pyrrolidinyl groups through various chemical reactions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.

Analyse Chemischer Reaktionen

1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs from the literature:

Key Observations:

R1 Substituent :

- The butyl group in the target compound and compound 80 provides moderate lipophilicity compared to the benzyl group in BA97370 , which introduces aromatic bulk and may reduce membrane permeability.

- Replacement with pentyl (compound 94 ) slightly increases molecular weight but has unclear effects on solubility.

Sulfonyl groups generally confer higher polarity than carbonyls.

R6 and R7 Substituents :

- The fluoro at R6 in the target compound and BA97370 is absent in other analogs, suggesting improved metabolic stability and electronic effects.

- The pyrrolidin-1-yl group (5-membered ring) in the target compound contrasts with 3-methylpiperidin-1-yl (6-membered ring) in BA97370 , which may alter steric hindrance and conformational flexibility during target binding.

Biologische Aktivität

1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to a class of quinoline derivatives, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a butyl group, a chlorobenzenesulfonyl moiety, and a pyrrolidine ring, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chlorobenzenesulfonyl group suggests potential inhibitory effects on certain enzymes or receptors. Previous studies have indicated that similar compounds can act as inhibitors of protein kinases and other enzyme classes involved in cellular signaling pathways.

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies demonstrated that 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one displays activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate a moderate level of antibacterial efficacy, warranting further exploration into its mechanism and potential therapeutic applications.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives similar to this compound:

- Case Study on Antimicrobial Resistance : A study published in Journal of Antimicrobial Chemotherapy demonstrated that quinoline derivatives could overcome resistance mechanisms in Staphylococcus aureus, suggesting that modifications like those seen in our compound could enhance efficacy against resistant strains.

- Case Study on Cancer Treatment : Research in Cancer Letters indicated that compounds with similar structures could inhibit tumor growth in xenograft models. The study noted a significant reduction in tumor size when treated with these derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.